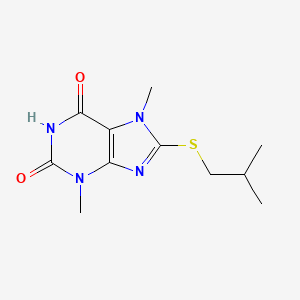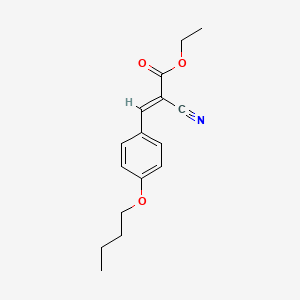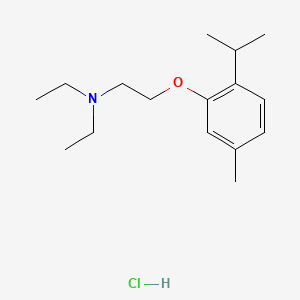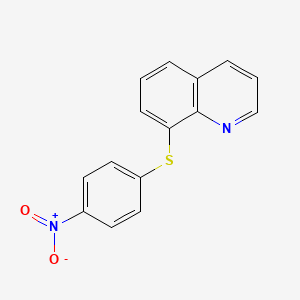![molecular formula C17H18N2S B12000971 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- CAS No. 62871-47-0](/img/structure/B12000971.png)
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-[(2-methylpropyl)thio]phenyl substituent, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the 2-[(2-methylpropyl)thio]phenyl group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 2-[(2-methylpropyl)thio]benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-[(2-methylpropyl)thio] group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
N-Substituted Benzimidazoles: From substitution reactions.
科学研究应用
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Benzimidazole derivatives are known to interact with DNA and proteins, making them useful in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core can intercalate with DNA, disrupting its function, while the 2-[(2-methylpropyl)thio]phenyl group can enhance binding affinity and specificity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.
相似化合物的比较
- 1H-Benzimidazole, 2-phenyl-
- 1H-Benzimidazole, 2-methyl-
- 1H-Benzimidazole, 2-(methylthio)-
Comparison: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is unique due to the presence of the 2-[(2-methylpropyl)thio]phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives. This substituent can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, the sulfur atom in the thioether group can participate in specific interactions with biological targets, providing unique pharmacological properties.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
属性
CAS 编号 |
62871-47-0 |
|---|---|
分子式 |
C17H18N2S |
分子量 |
282.4 g/mol |
IUPAC 名称 |
2-[2-(2-methylpropylsulfanyl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2S/c1-12(2)11-20-16-10-6-3-7-13(16)17-18-14-8-4-5-9-15(14)19-17/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI 键 |
IKBSWTZMWQXRMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)
![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)



![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)

